5-(4-Fluorophenyl)-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-fluorophenyl group. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the fluorophenyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluoroaniline with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with sulfur and a base to yield the desired thiazole compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Fluorophenyl)-1,2-thiazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1,2-thiazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with similar biological activities.
4-Fluorophenylacrylonitrile:
Benzo[4,5]imidazo[1,2-a]pyridine: A heterocyclic compound with comparable biological properties.
Uniqueness
5-(4-Fluorophenyl)-1,2-thiazole stands out due to its unique combination of a thiazole ring and a fluorophenyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,2-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBUOLSTHUUBOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NS2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701637 |
Source
|
Record name | 5-(4-Fluorophenyl)-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170696-25-0 |
Source
|
Record name | 5-(4-Fluorophenyl)-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.